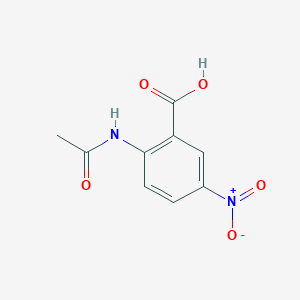

2-Acetamido-5-nitrobenzoic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125367. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-acetamido-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5/c1-5(12)10-8-3-2-6(11(15)16)4-7(8)9(13)14/h2-4H,1H3,(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTQWLSLKHKTST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298683 | |

| Record name | 2-acetamido-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3558-18-7 | |

| Record name | 2-(Acetylamino)-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3558-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 125367 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003558187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3558-18-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-acetamido-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Acetylamino)-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Acetamido-5-nitrobenzoic acid

Abstract: This technical guide provides a comprehensive examination of the core physical and chemical properties of 2-Acetamido-5-nitrobenzoic acid (CAS No. 3558-18-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical data with practical methodologies for experimental determination. We will explore the molecular structure, physicochemical characteristics, and spectroscopic signatures that define this important synthetic intermediate. While experimental data for this specific compound is limited in public literature, this guide establishes a robust framework for its characterization by leveraging computed data and comparative analysis with structurally related molecules.

Introduction and Molecular Identity

This compound is a substituted aromatic carboxylic acid. Its trifunctional nature—possessing a carboxylic acid, an amide, and a nitro group—makes it a versatile intermediate in the synthesis of pharmaceuticals and complex organic molecules. The relative positions of these functional groups significantly influence the molecule's electronic properties, reactivity, and physical behavior. Understanding these foundational properties is a critical prerequisite for its effective use in reaction design, process scale-up, and formulation.

This guide provides a detailed summary of its known and predicted properties, outlines authoritative protocols for their experimental verification, and explains the scientific rationale behind these characterization techniques.

Molecular and Chemical Identifiers

Precise identification is the cornerstone of chemical research. The following table summarizes the key identifiers for this compound.[1]

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 3558-18-7 | PubChem[1] |

| Molecular Formula | C₉H₈N₂O₅ | PubChem[1] |

| Molecular Weight | 224.17 g/mol | PubChem[1] |

| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)[O-])C(=O)O | PubChem[1] |

| InChI Key | QKTQWLSLKHKTST-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound govern its behavior in various environments, impacting everything from reaction kinetics to bioavailability. The data for this compound is primarily based on high-quality computational predictions, which provide reliable estimates for guiding experimental work.

| Property | Predicted/Computed Value | Significance and Context | Source |

| Melting Point | No experimental data found. Isomer 5-Acetamido-2-nitrobenzoic acid melts at 210-225 °C. | Melting point is a crucial indicator of purity. A sharp melting range suggests high purity. The high value for its isomer suggests strong intermolecular forces in the crystal lattice. | CAS Common Chemistry[2], ChemicalBook[3] |

| Boiling Point | 501.1±45.0 °C (Predicted) | This is a predicted value; the compound will likely decompose before boiling under atmospheric pressure. Vacuum distillation would be required. | ChemSrc[4] |

| pKa | No experimental data found. Isomer 5-Acetamido-2-nitrobenzoic acid has a predicted pKa of 1.99. | The presence of the electron-withdrawing nitro group is expected to significantly increase the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2), making it a relatively strong organic acid. | ChemicalBook[3] |

| logP (Octanol/Water) | 1.7 (XLogP3) | This value indicates moderate lipophilicity, suggesting some solubility in nonpolar organic solvents but also potential for partitioning into aqueous phases, depending on pH. | PubChem[1] |

| Solubility | No quantitative data found. | Based on its structure and logP, it is expected to be sparingly soluble in water and more soluble in polar organic solvents like ethanol, DMSO, and DMF.[5][6] | - |

Spectroscopic Characterization Framework

Spectroscopic analysis is essential for confirming the identity and structural integrity of a molecule. While public spectral databases lack experimental data for this compound, we can predict the key features based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the methyl protons. The aromatic region will be complex due to the substitution pattern. The acidic carboxylic acid proton may be broad or not observed depending on the solvent and water content.

-

¹³C NMR: The spectrum should reveal nine distinct carbon signals: one for the methyl group, one for the amide carbonyl, one for the carboxylic acid carbonyl, and six for the aromatic ring carbons.[7]

Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Rationale |

|---|---|---|---|

| Carboxyl (-COOH) | 13.0 - 14.0 (broad) | 165 - 170 | Highly deshielded acidic proton and carbonyl carbon. |

| Amide (-NH) | 9.0 - 10.0 (broad) | - | Deshielded proton adjacent to an electron-withdrawing carbonyl. |

| Aromatic (C-H) | 7.5 - 8.5 | 115 - 150 | Protons and carbons are in a complex electronic environment due to competing effects of the substituents. |

| Acetyl Carbonyl (-C=O) | - | 168 - 172 | Typical chemical shift for an amide carbonyl carbon. |

| Acetyl Methyl (-CH₃) | 2.0 - 2.2 | 20 - 25 | Shielded aliphatic protons and carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. The spectrum of this molecule would be characterized by the following absorption bands.[8]

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3300 - 3200 | N-H (Amide) | Stretch |

| 3300 - 2500 | O-H (Carboxylic Acid) | Stretch (Broad) |

| 1710 - 1680 | C=O (Carboxylic Acid) | Stretch |

| 1680 - 1650 | C=O (Amide I Band) | Stretch |

| 1550 - 1500 & 1370 - 1330 | N-O (Nitro Group) | Asymmetric & Symmetric Stretch |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic conjugation within the molecule. The aromatic ring substituted with nitro and acetamido groups constitutes a chromophore that is expected to absorb UV radiation, likely in the 250-350 nm range in a solvent like ethanol.[8][9]

Authoritative Experimental Protocols

To move from predicted to empirical data, rigorous experimental protocols are required. The following sections detail self-validating methodologies for determining key physical properties.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is superior to traditional melting point apparatus as it provides not only the melting temperature (Tₘ) but also the enthalpy of fusion (ΔHfus), offering a quantitative measure of crystallinity and purity. The onset temperature of the melting endotherm is the most accurate representation of the melting point.

Step-by-Step Protocol:

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) for temperature and enthalpy.

-

Sample Preparation: Accurately weigh 2-4 mg of dry this compound into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any sublimation during heating. Prepare an empty, sealed aluminum pan to use as a reference.

-

Thermal Program: Place both sample and reference pans into the DSC cell. Equilibrate the system at a temperature at least 20 °C below the expected melting point.

-

Data Acquisition: Ramp the temperature at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate ~50 mL/min). Record the heat flow as a function of temperature.

-

Analysis: Analyze the resulting thermogram. The melting point is determined as the onset temperature of the endothermic peak.

Caption: Workflow for Melting Point Determination using DSC.

Solubility Determination via Isothermal Shake-Flask Method

Causality: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10] By ensuring an excess of solid is present over an extended period, the measurement reflects the true saturation point of the solvent at a given temperature, which is critical for developing robust crystallization processes and formulations.

Step-by-Step Protocol:

-

System Setup: Add an excess amount of solid this compound to several vials, ensuring undissolved solid is clearly visible.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired solvent (e.g., ethanol, water, ethyl acetate) to each vial.

-

Equilibration: Seal the vials and place them in an isothermal orbital shaker or on a stirring plate set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient time to reach equilibrium (typically 24-72 hours).

-

Equilibrium Confirmation: To validate that equilibrium has been reached, take samples at different time points (e.g., 24h and 48h). If the measured concentration is unchanged, equilibrium is assumed.

-

Sample Collection: Cease agitation and allow the solid to settle. Carefully withdraw a sample from the clear supernatant using a syringe.

-

Filtration: Immediately filter the sample through a 0.45 µm syringe filter (compatible with the solvent) into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

-

Quantification: Determine the concentration of the solute in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a calibration curve. Alternatively, use a gravimetric method by evaporating the solvent and weighing the residue.

Caption: Isothermal Shake-Flask Method for Solubility.

Safety and Handling

Based on GHS classifications, this compound should be handled with appropriate care.[1]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetic intermediate whose utility is defined by its physical properties. This guide has established a baseline for its characterization, summarizing key identifiers and computed physicochemical data. While a notable lack of public experimental data exists, the provided authoritative protocols for DSC and shake-flask solubility determination offer a clear path for researchers to generate the empirical data needed for process development, quality control, and advanced research applications. The predicted acidic nature, moderate lipophilicity, and distinct spectroscopic features outlined here provide a solid foundation for the practical application and further investigation of this versatile compound.

References

-

PubChem. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

ChemSrc. (2025). This compound. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 2-Acetamido-5-fluoro-4-nitrobenzoic acid. Retrieved January 6, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). Benzoic acid, 5-(acetylamino)-2-nitro-. Retrieved January 6, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 5-Acetamido-2-nitrobenzoic acid. Retrieved January 6, 2026, from [Link]

-

Zhang, et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. ResearchGate. Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 2-nitro-. NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). 2-Methyl-5-nitrobenzoic acid. NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved January 6, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound | C9H8N2O5 | CID 276881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 5-ACETAMIDO-2-NITROBENZOIC ACID | 4368-83-6 [amp.chemicalbook.com]

- 4. This compound | CAS#:3558-18-7 | Chemsrc [chemsrc.com]

- 5. chemimpex.com [chemimpex.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Benzoic acid, 2-nitro- [webbook.nist.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

2-Acetamido-5-nitrobenzoic acid chemical structure and properties

An In-Depth Technical Guide to 2-Acetamido-5-nitrobenzoic Acid

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a versatile intermediate in organic synthesis. Its molecular framework, featuring a carboxylic acid, an acetamido group, and a nitro group, provides multiple reactive sites for chemical modification. This trifunctional nature makes it a valuable building block in medicinal chemistry and materials science. This guide offers a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.

Chemical Structure and Identification

The structure of this compound is defined by a benzoic acid core with an acetamido group at the C2 position and a nitro group at the C5 position. The presence of the electron-withdrawing nitro group and the ortho-acetamido group significantly influences the molecule's electronic properties and reactivity.

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The molecule's reactivity is diverse:

-

Carboxylic Acid Group : Undergoes typical reactions such as esterification and amidation. [1]* Nitro Group : Can be reduced to an amino group, forming 2,5-diaminobenzoic acid derivatives, which are valuable precursors for heterocyclic compounds. [2]* Aromatic Ring : Susceptible to further electrophilic or nucleophilic aromatic substitution, although the existing substituents heavily influence the position and feasibility of such reactions.

Applications in Research and Drug Development

The structural motifs within this compound make it a valuable scaffold in medicinal chemistry.

-

Pharmaceutical Intermediate : It is a key building block for more complex molecules and Active Pharmaceutical Ingredients (APIs). [3]Its derivatives have been explored for various therapeutic applications.

-

Anti-inflammatory and Analgesic Agents : The core structure is related to other non-steroidal anti-inflammatory drugs (NSAIDs). [4][5]Modifications of the functional groups can be used to develop novel analgesic and anti-inflammatory compounds. [4][6]* Antibacterial Agents : The presence of the nitroaromatic moiety is a common feature in certain classes of antibacterial drugs. This makes the compound a useful starting point for synthesizing new antibacterial candidates. [4]* Biochemical Research : It can be used in studies involving enzyme inhibition and protein interactions to help elucidate biological pathways. [4]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

GHS Hazard Classification:

-

Skin Irritation (Category 2) [7][8]* Serious Eye Irritation (Category 2) [7][8]* Specific target organ toxicity — single exposure (Category 3), May cause respiratory irritation. [7][8] Table 3: Safety and Handling Precautions

Precaution Type Guideline Source Handling Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. [9][10] Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed and store locked up. [9][10] First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. [9][10] First Aid (Skin) Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse. [9][10] Spill Sweep up and shovel into suitable containers for disposal. Avoid dust formation. Ensure adequate ventilation. [9][10] | Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [9][10]|

Experimental Protocols

Protocol: Synthesis via Nitration of N-Acetylanthranilic Acid

This protocol is adapted from established procedures for the nitration of N-acetylated anilines. [11][12] Objective: To synthesize this compound by nitrating N-acetylanthranilic acid.

Materials:

-

N-acetylanthranilic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Deionized water

-

Beakers, flasks, magnetic stirrer, ice bath, filtration apparatus

Procedure:

-

Preparation of Nitrating Mixture: In a flask, carefully prepare the nitrating mixture by slowly adding 5.0 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid while cooling in an ice bath. [13]2. Dissolution: In a separate, larger flask, slowly add 10.0 g of N-acetylanthranilic acid to 40 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 10°C with an ice bath. Stir until fully dissolved. [12][13]3. Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the dissolved N-acetylanthranilic acid solution. The temperature must be rigorously maintained below 10°C throughout the addition to prevent over-nitration and side reactions. [11]4. Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2-3 hours. [11][13]5. Precipitation: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice (~200 g) with vigorous stirring. The product will precipitate as a solid. [12]6. Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the collected solid thoroughly with cold deionized water until the washings are neutral to pH paper. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Protocol: Melting Point Determination

Objective: To determine the melting point range of the synthesized product for identity and purity assessment.

Materials:

-

Dry, purified this compound

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

Sample Preparation: Finely powder a small amount of the dry sample.

-

Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm high) into the bottom.

-

Measurement: Place the capillary tube in the melting point apparatus.

-

Heating: Heat the apparatus rapidly to about 15-20°C below the expected melting point (215°C). Then, decrease the heating rate to 1-2°C per minute. [14]5. Observation: Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

Reporting: The melting point is reported as the range from T1 to T2. A sharp melting range close to the literature value indicates high purity.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. Benzoic acid, 5-(acetylamino)-2-nitro-. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Acetamido-5-fluoro-4-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

-

Chemsrc. This compound. [Link]

-

LabSolutions. 5-Acetamido-2-nitrobenzoic Acid. [Link]

-

PubChem. 2-Nitrobenzoic acid. National Center for Biotechnology Information. [Link]

-

Chemcess. Nitrobenzoic Acid: Properties, Reactions And Production. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. [Link]

-

PrepChem.com. Synthesis of 2-nitrobenzoic acid. [Link]

-

MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemcess.com [chemcess.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions | MDPI [mdpi.com]

- 7. This compound | C9H8N2O5 | CID 276881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Profile of 2-Acetamido-5-nitrobenzoic Acid: A Technical Guide for Structural Elucidation

Introduction: The Imperative for Precise Characterization

2-Acetamido-5-nitrobenzoic acid is a key organic intermediate whose utility in pharmaceutical synthesis and materials science is dictated by its precise molecular architecture.[1] The presence of three distinct functional groups—a carboxylic acid, an acetamido group, and a nitro group—on a benzene ring creates a specific electronic and steric environment that must be unambiguously confirmed. Spectroscopic analysis provides the definitive "fingerprint" of this molecule, ensuring its identity and purity.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the number, connectivity, and electronic environment of hydrogen atoms (protons). For this compound, ¹H NMR is essential to confirm the presence and relative positions of the aromatic protons, the acetyl methyl group, and the labile amide and carboxylic acid protons.

Expert Insight: The Rationale Behind ¹H NMR Analysis

The transformation of the primary amine in the precursor, 2-amino-5-nitrobenzoic acid, to the secondary amide in the final product induces significant and predictable changes in the ¹H NMR spectrum. The electron-withdrawing nature of the acetyl group alters the chemical shifts of adjacent aromatic protons and, most diagnostically, introduces a sharp singlet corresponding to the new methyl group. Furthermore, the signal for the amide proton (N-H) typically appears further downfield than the precursor's amine (-NH₂) protons and exhibits different exchange behavior.

Experimental Protocol: ¹H NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy. The following procedure is standard for obtaining high-quality ¹H NMR data for this type of compound.

-

Sample Preparation: Accurately weigh 5-10 mg of dry this compound into a clean, dry vial.[2]

-

Solvent Selection: Add approximately 0.7 mL of a suitable deuterated solvent, typically DMSO-d₆, which is chosen for its ability to dissolve polar aromatic acids and to slow the exchange of labile protons, allowing for the potential observation of both the -COOH and -NH signals.[2]

-

Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is critical for high-resolution spectra.[2]

-

Transfer: Using a clean glass Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Data Acquisition: Record the spectrum on a 400 MHz (or higher) spectrometer. Key acquisition parameters include a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the aromatic signals.

-

Validation Step (D₂O Exchange): To confirm the assignment of the -COOH and -NH protons, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to these exchangeable protons should significantly diminish or disappear entirely.[2]

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR sample preparation and analysis.

Predicted ¹H NMR Data and Interpretation

The following table outlines the predicted ¹H NMR chemical shifts for this compound, based on data from 2-amino-5-nitrobenzoic acid[3] and the known effects of N-acetylation.[4][5]

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~13.5 | Broad Singlet | 1H | H -OOC-Ar | Carboxylic acid protons are highly deshielded and appear far downfield; signal will exchange with D₂O. |

| ~9.8 | Singlet | 1H | C(=O)NH | The amide proton is deshielded by the adjacent carbonyl group; its shift is concentration-dependent and it will exchange with D₂O. |

| ~8.6 | Doublet (d) | 1H | H-6 | Ortho to the strongly electron-withdrawing nitro group, making it the most deshielded aromatic proton. |

| ~8.2 | Doublet of Doublets (dd) | 1H | H-4 | Ortho to the nitro group and meta to the acetamido group. |

| ~8.0 | Doublet (d) | 1H | H-3 | Ortho to the acetamido group, which is less deshielding than the nitro group. |

| ~2.2 | Singlet | 3H | CH₃ -C(=O) | Acetyl methyl protons are in an aliphatic environment and appear as a characteristic sharp singlet.[6] |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Proton-decoupled ¹³C NMR spectroscopy provides a direct count of the number of unique carbon environments in a molecule. For this compound, this technique is crucial for confirming the presence of all nine carbon atoms, including the two carbonyl carbons and the six distinct aromatic carbons.

Expert Insight: The Value of ¹³C NMR

While ¹H NMR maps the proton framework, ¹³C NMR confirms the underlying carbon skeleton. The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents. The electron-withdrawing nitro and carboxyl groups will shift attached and ortho/para carbons downfield, while the acetamido group has a more complex influence, donating electron density through resonance but withdrawing inductively. Critically, the appearance of two carbonyl signals—one for the carboxylic acid and one for the amide—and a signal for the acetyl methyl group provides definitive evidence of the target structure.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare the sample as described in the ¹H NMR protocol, using a slightly higher concentration (15-25 mg in 0.7 mL DMSO-d₆) to compensate for the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: Record the spectrum on a spectrometer operating at a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Technique: Employ a standard proton-decoupled pulse sequence to generate a spectrum where each unique carbon appears as a singlet.

-

Acquisition Time: A longer acquisition time (several hours) is typically required to achieve an adequate signal-to-noise ratio.

-

Solvent Reference: Reference the spectrum to the central peak of the DMSO-d₆ septet at 39.52 ppm.

Workflow for ¹³C NMR Analysis

Caption: Workflow for ¹³C NMR sample preparation and analysis.

Predicted ¹³C NMR Data and Interpretation

The predicted chemical shifts are based on data for 2-amino-5-nitrobenzoic acid[7] and acetanilide,[8][9] accounting for substituent effects.

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale for Prediction |

| ~169.0 | C =O (Amide) | Typical chemical shift for a secondary amide carbonyl carbon.[9] |

| ~167.5 | C =O (Acid) | Expected shift for a carboxylic acid carbonyl carbon attached to an aromatic ring. |

| ~145.0 | C-5 | Aromatic carbon directly attached to the strongly electron-withdrawing nitro group. |

| ~142.0 | C-2 | Aromatic carbon attached to the acetamido group; shifted downfield relative to an amino group. |

| ~129.0 | C-4 | Aromatic CH carbon influenced by both the nitro and acetamido groups. |

| ~126.0 | C-6 | Aromatic CH carbon ortho to the nitro group. |

| ~122.0 | C-1 | Quaternary carbon attached to the carboxylic acid group. |

| ~118.0 | C-3 | Aromatic CH carbon ortho to the acetamido group. |

| ~24.5 | C H₃ | Aliphatic carbon of the acetyl methyl group, appearing significantly upfield.[9] |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. For this compound, IR is essential to confirm the presence of the carboxylic acid, the secondary amide, and the nitro group.

Expert Insight: The Diagnostic Power of IR

The IR spectrum provides a clear distinction between the starting material and the product. The precursor, 2-amino-5-nitrobenzoic acid, would show two N-H stretching bands characteristic of a primary amine (~3500-3300 cm⁻¹).[10] The product, however, will display a single, sharper N-H stretch for the secondary amide in the same region, alongside a very strong C=O stretch (Amide I band) around 1660-1680 cm⁻¹. The presence of this Amide I band, in addition to the carboxylic acid C=O stretch and the characteristic broad O-H stretch, provides compelling evidence for the successful acetylation.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the dry, powdered this compound onto the center of the ATR crystal.

-

Pressure Application: Lower the pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Workflow for IR Spectroscopy Analysis

Caption: Workflow for ATR-IR sample analysis.

Predicted IR Data and Interpretation

The following table summarizes the key vibrational frequencies expected in the IR spectrum of this compound.

| Predicted Wavenumber (cm⁻¹) | Functional Group Assignment | Rationale for Prediction |

| 3300 - 2500 (very broad) | O-H stretch (Carboxylic Acid) | The broadness is due to extensive hydrogen bonding, a hallmark of carboxylic acid dimers.[11] |

| ~3300 (sharp) | N-H stretch (Amide) | A single, relatively sharp peak characteristic of a secondary amide N-H bond. |

| ~1700 | C=O stretch (Carboxylic Acid) | Strong absorption, typical for an aromatic carboxylic acid.[11] |

| ~1670 | C=O stretch (Amide I Band) | A very strong and distinct absorption confirming the presence of the amide carbonyl.[6] |

| ~1600, ~1475 | C=C stretch (Aromatic) | Medium intensity peaks resulting from vibrations of the benzene ring.[11] |

| ~1520 | N-O asymmetric stretch (Nitro) | A strong absorption characteristic of the nitro group. |

| ~1350 | N-O symmetric stretch (Nitro) | Another strong absorption confirming the nitro group. |

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of ¹H NMR, ¹³C NMR, and IR spectroscopy. While direct experimental data is not widely published, a robust and scientifically sound prediction can be made by analyzing the spectra of closely related compounds.

The key spectroscopic signatures to confirm the identity of this compound are:

-

In ¹H NMR: The appearance of a singlet around 2.2 ppm (acetyl CH₃) and a single exchangeable N-H proton signal, in addition to the expected aromatic and carboxylic acid protons.

-

In ¹³C NMR: The presence of nine distinct carbon signals, including two in the carbonyl region (~167-169 ppm) and one in the aliphatic region (~24.5 ppm).

-

In IR: The simultaneous presence of a broad O-H stretch (acid), a sharp N-H stretch (amide), two distinct C=O stretches (acid and amide I), and strong N-O stretches (nitro).

By following the detailed protocols and using the predictive data tables and interpretations provided in this guide, researchers, scientists, and drug development professionals can confidently verify the structure and purity of their synthesized this compound, ensuring the integrity of their subsequent research and development efforts.

References

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. RSC Publishing. [Link]

-

Transtutors. (2021). Analyze the 1H NMR spectrum of acetanilide. CrazyForStudy. [Link]

-

Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. [Link]

-

Chegg. (2020). Solved Interpret the NMR spectrum of acetanilide and. [Link]

-

Ir Spectra Functional Groups. (n.d.). Ir Spectra Functional Groups. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032594). [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link]

-

SpectraBase. (n.d.). Acetanilide - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of a) acetanilide (60 MHz, DMSO-d6, 2 scans, 4 mins).... [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

International Journal of Quantum Chemistry. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Wiley Online Library. [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. [Link]

-

Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Nature. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

-

Global Substance Registration System. (n.d.). 5-ACETAMIDO-2-NITROBENZOIC ACID. [Link]

-

University of Potsdam. (2020). NMR of acetanilide. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. This compound | C9H8N2O5 | CID 276881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Amino-5-nitrobenzoic acid(616-79-5) 1H NMR spectrum [chemicalbook.com]

- 4. (Solved) - Analyze the 1H NMR spectrum of acetanilide. Draw structure, name... (1 Answer) | Transtutors [transtutors.com]

- 5. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]

- 6. Recrystallization Of Acetanilide From Aniline - 1285 Words | Cram [cram.com]

- 7. 2-Amino-5-nitrobenzoic acid(616-79-5) 13C NMR spectrum [chemicalbook.com]

- 8. Acetanilide(103-84-4) 13C NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Synthesis of Nitrobenzoic Acid Derivatives for Researchers and Drug Development Professionals

Foreword: The Strategic Importance of Nitrobenzoic Acids

Nitrobenzoic acids are not merely simple aromatic compounds; they are pivotal intermediates in the synthesis of a vast array of high-value molecules, including active pharmaceutical ingredients (APIs), dyes, and advanced materials.[1][2][3] The strategic placement of the nitro and carboxylic acid functionalities on the benzene ring imparts unique reactivity, making these molecules versatile synthons for further chemical transformations.[1] Their acidity, which is significantly higher than that of benzoic acid, is a direct consequence of the electron-withdrawing nature of the nitro group.[1] This guide provides an in-depth exploration of the primary synthetic routes to nitrobenzoic acid derivatives, offering not just protocols, but a deeper understanding of the underlying chemical principles that govern these transformations. We will delve into the nuances of classical methods, explore the advancements in greener synthetic strategies, and provide the practical knowledge necessary for researchers to make informed decisions in their synthetic endeavors.

I. Foundational Synthetic Strategies: A Tale of Two Pathways

The synthesis of nitrobenzoic acid isomers is predominantly achieved through two well-established strategies: the direct nitration of benzoic acid and its derivatives, or the oxidation of the corresponding nitrotoluenes.[1][4] The choice between these pathways is dictated by the desired isomer, as the directing effects of the substituents on the aromatic ring play a crucial role in determining the regioselectivity of the reaction.[4][5]

Direct Nitration of Benzoic Acid: The Meta-Directing Influence

The direct nitration of benzoic acid is a classic example of an electrophilic aromatic substitution reaction. The carboxylic acid group is a deactivating and meta-directing substituent.[5] This is due to the combined inductive and resonance effects of the carbonyl group, which withdraw electron density from the aromatic ring, particularly at the ortho and para positions.[5] Consequently, the primary product of the direct nitration of benzoic acid is 3-nitrobenzoic acid (m-nitrobenzoic acid).[6][7]

The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid."[5] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[5]

Mechanism of Nitration:

Caption: A three-step green synthesis of 5-methyl-2-nitrobenzoic acid.

III. Comparative Analysis of Synthetic Routes

The selection of a synthetic route for a particular nitrobenzoic acid isomer involves a trade-off between factors such as yield, regioselectivity, cost of starting materials, and environmental impact.

| Method | Target Isomer(s) | Typical Reagents | Advantages | Disadvantages | Typical Yield | Reference(s) |

| Direct Nitration of Benzoic Acid | meta | Conc. HNO₃, Conc. H₂SO₄ | Simple, one-step procedure. | Low regioselectivity for ortho and para isomers, use of large amounts of strong acids. | ~90-96% for meta | [7] |

| Oxidation of Nitrotoluenes | ortho, para | Na₂Cr₂O₇/H₂SO₄, KMnO₄, HNO₃ | Good yields for ortho and para isomers. | Use of stoichiometric, often toxic, oxidizing agents, generation of significant waste. | 82-86% (para with dichromate) | [8][9] |

| Catalytic Aerobic Oxidation | ortho, para | Air/O₂, Transition metal catalysts (e.g., MnO₂, Co(OAc)₂) | Green and sustainable, uses air as the oxidant. | May require higher temperatures and pressures, catalyst development is ongoing. | 81-89% | [9][10] |

| Nitration of Benzoate Esters | meta | HNO₃/Acetic Anhydride | Improved regioselectivity for the meta isomer, avoids large amounts of H₂SO₄. | Multi-step process (esterification, nitration, hydrolysis). | High | [7][11] |

IV. Safety Considerations: Handling Nitrating Agents and Oxidizers

The synthesis of nitrobenzoic acid derivatives involves the use of hazardous materials and reactions that can be highly exothermic. [12][13]A thorough risk assessment is mandatory before undertaking any of these procedures. [7] Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat. [12][14]* Fume Hood: All operations involving concentrated acids and nitrating agents must be performed in a well-ventilated chemical fume hood. [12][15]Nitric acid fumes and nitrogen dioxide gas are toxic and corrosive. [12][16]* Temperature Control: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled. [13]The use of ice baths and the slow, controlled addition of reagents are crucial. [17]* Handling Strong Acids: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe burns. [14][16]They should be handled with extreme care, and emergency eyewash and shower stations should be readily accessible. [12][14]* Waste Disposal: Acidic and oxidizing waste must be neutralized and disposed of according to institutional and regulatory guidelines. [5][15]Do not mix nitric acid waste with organic solvents or other reactive chemicals. [15]

V. Conclusion: A Versatile Toolbox for the Synthetic Chemist

The synthesis of nitrobenzoic acid derivatives is a well-established field, yet it continues to evolve with the development of greener and more efficient methodologies. The choice of synthetic strategy is a critical decision that depends on the desired isomer and the specific requirements of the research or development project. A thorough understanding of the underlying reaction mechanisms, the ability to control reaction parameters, and a steadfast commitment to safety are paramount for success. This guide has provided a comprehensive overview of the key synthetic routes, from traditional methods to modern innovations, equipping researchers and drug development professionals with the knowledge to confidently and safely synthesize these valuable chemical intermediates.

VI. References

-

Kamm, O., & Matthews, A. O. (n.d.). p-NITROBENZOIC ACID. Organic Syntheses. Retrieved from [Link]

-

Liskon Biological. (2024). Synthesis method of p-Nitrobenzoic acid. Retrieved from [Link]

-

YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

-

National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]

-

Homework.Study.com. (n.d.). How is p-nitrobenzoic acid synthesized from benzene? Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrobenzoic acid. Retrieved from [Link]

-

Google Patents. (n.d.). US20040039227A1 - Method for producing substituted nitro benzoic acids by oxidation of corresponding nitro toluenes, nitrol benzyl alcohols, esters and/or ethers. Retrieved from

-

Kamm, O., & Segur, J. B. (n.d.). m-NITROBENZOIC ACID. Organic Syntheses. Retrieved from [Link]

-

YouTube. (2025). Making mostly m-nitrobenzoic acid. Retrieved from [Link]

-

University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]

-

YouTube. (2023). Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide. Retrieved from [Link]

-

sga.profnit.org.br. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

-

Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]

-

Springer. (2025). An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. Retrieved from [Link]

-

Quora. (2021). What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of o-nitrobenzoic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Organic Synthesis with p-Nitrobenzoic Acid: A Key Intermediate. Retrieved from [Link]

-

Toppr. (2025). How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene? Retrieved from [Link]

-

VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

-

Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

-

University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. Retrieved from [Link]

-

ResearchGate. (2025). Novel green synthesis of o-nitrobenzoic acid by oxidation of o-nitrotoluene with substituted iron porphyrins. Retrieved from [Link]

-

Google Patents. (n.d.). US3882171A - Hydrogenation of nitrobenzoic acids. Retrieved from

-

Google Patents. (n.d.). US3030414A - Process of preparing meta- and para-nitrobenzoic acids. Retrieved from

-

Google Patents. (n.d.). CN1066134C - New process for synthetising m-nitrobenzoic. Retrieved from

-

Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Retrieved from

-

PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]

-

National Institutes of Health. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Retrieved from [Link]

-

Sciencemadness.org. (2009). Synthesis of p-nitrobenzoic acid. Retrieved from [Link]

-

Google Patents. (n.d.). US2695311A - Preparation of 2-and 4-nitrobenzoic acid. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sga.profnit.org.br [sga.profnit.org.br]

- 6. Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. youtube.com [youtube.com]

- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 14. ehs.washington.edu [ehs.washington.edu]

- 15. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

- 16. ehs.com [ehs.com]

- 17. chemlab.truman.edu [chemlab.truman.edu]

An In-depth Technical Guide to the Chemical Stability and Storage of 2-Acetamido-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-5-nitrobenzoic acid, a key intermediate in organic synthesis, particularly for pharmaceuticals and dyes, possesses a unique molecular architecture that dictates its reactivity and stability.[1][2][3] The molecule incorporates an acetamido group, a nitro group, and a carboxylic acid on an aromatic ring. This combination of functional groups presents several potential pathways for degradation, making a thorough understanding of its chemical stability paramount for ensuring the quality, safety, and efficacy of any downstream products. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, outlines potential degradation pathways, and offers evidence-based strategies for its proper storage and handling.

Physicochemical Properties Relevant to Stability

A compound's stability is intrinsically linked to its physical and chemical properties. For this compound, the following are of particular importance:

| Property | Value/Description | Significance for Stability |

| Molecular Formula | C₉H₈N₂O₅ | Provides the elemental composition. |

| Molecular Weight | 224.17 g/mol [1] | Basic molecular data. |

| Appearance | Off-white to yellow crystalline powder.[4] | Changes in color can be an initial indicator of degradation. |

| Melting Point | Approximately 210-220 °C[5] | Thermal stability is limited; decomposition may occur at or near the melting point. |

| Solubility | Sparingly soluble in water.[4] | Limited aqueous solubility may slow down hydrolytic degradation in suspension, but stability in various solvents must be considered. |

| pKa | Not experimentally determined in searched literature. | The acidity of the carboxylic acid and the basicity of the amide nitrogen will influence reactivity and degradation kinetics at different pH values. |

Potential Degradation Pathways

Forced degradation studies, which intentionally stress a compound under various conditions, are essential for elucidating potential degradation pathways.[6][7] Based on the functional groups present in this compound, the following degradation mechanisms are anticipated:

Hydrolytic Degradation

Hydrolysis is a primary concern due to the presence of the acetamido (amide) linkage. Amide hydrolysis can be catalyzed by both acid and base, although it typically requires harsher conditions than ester hydrolysis.[1][4][8]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions and heat, the amide bond can be cleaved to yield 2-Amino-5-nitrobenzoic acid and acetic acid.[4] The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: In the presence of a strong base and heat, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This leads to the formation of a carboxylate salt (of 2-Amino-5-nitrobenzoic acid) and an acetate salt.[1]

The carboxylic acid group itself is generally stable to hydrolysis but can influence the reaction by affecting the molecule's overall solubility and electronic properties.

Caption: Potential hydrolytic degradation pathways for this compound.

Photodegradation

Nitroaromatic compounds are often susceptible to degradation upon exposure to light, particularly UV radiation.[9] The International Council for Harmonisation (ICH) guideline Q1B outlines standardized conditions for photostability testing.[10][11][12] Potential photodegradation pathways include:

-

Nitro Group Reduction: The nitro group can be reduced to nitroso, hydroxylamino, or amino functionalities.

-

Ring Oxidation: Photochemical reactions can lead to the hydroxylation of the aromatic ring.

-

Polymerization: Complex reactions can result in the formation of colored polymeric impurities.[9]

Given its structure, this compound should be considered potentially photosensitive, and protection from light is crucial.[13][14]

Thermal Degradation

As a solid, this compound has a defined melting point but will decompose at elevated temperatures. Thermal decomposition of related nitrobenzoic acid isomers is an exothermic process that can begin at temperatures as low as 120-200°C.[9] The primary decomposition pathways are likely:

-

Decarboxylation: Loss of carbon dioxide from the carboxylic acid group, especially at high temperatures.

-

Cleavage of the C-NO₂ bond: This is often the weakest bond and can initiate decomposition.[15]

-

Fragmentation: At higher temperatures, the aromatic ring can fragment, leading to the release of hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[9][15]

Studies on nitrobenzoic acid isomers suggest that storage temperatures should not exceed 165°C to avoid thermal decomposition.[16]

Caption: Workflow for a forced degradation study.

Experimental Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active substance due to degradation and separate it from its degradation products. [15]

-

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Formic acid or phosphoric acid.

-

Ultrapure water.

-

-

Preparation of Solutions:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Diluent: Acetonitrile/Water (50:50 v/v).

-

-

Chromatographic Conditions (Starting Point):

-

Elution Type: Gradient elution to ensure separation of degradants with varying polarities.

-

Time 0 min: 90% A, 10% B

-

Time 20 min: 10% A, 90% B

-

Time 25 min: 10% A, 90% B

-

Time 26 min: 90% A, 10% B

-

Time 30 min: 90% A, 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at a suitable wavelength (e.g., 254 nm or the λmax of the parent compound). A PDA detector is recommended to assess peak purity.

-

Injection Volume: 10 µL.

-

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. [15][17][18][19]Specificity is paramount and is demonstrated by analyzing the stressed samples from the forced degradation study to ensure all degradation product peaks are well-resolved from the parent peak and from each other.

Experimental Protocol 3: Hygroscopicity Assessment

Moisture uptake can accelerate chemical degradation and affect the physical properties of the solid material. [20]

-

Instrumentation: Dynamic Vapor Sorption (DVS) analyzer or a desiccator with saturated salt solutions to create controlled humidity environments.

-

Procedure (Static Method):

-

Pre-dry a known weight of the this compound sample (e.g., in a vacuum oven at 40°C) to a constant weight.

-

Place samples in separate open containers inside desiccators maintained at various constant relative humidities (RH) using saturated salt solutions (e.g., LiCl for ~11% RH, MgCl₂ for ~33% RH, NaCl for ~75% RH, K₂SO₄ for ~97% RH).

-

Store the desiccators at a constant temperature (e.g., 25°C).

-

Periodically weigh the samples until they reach a constant weight (equilibrium).

-

-

Data Analysis:

-

Calculate the percentage of moisture sorbed at each RH level.

-

Plot the equilibrium moisture content (%) versus the relative humidity (%) to generate a moisture sorption isotherm. [16][21][22] * Classify the hygroscopicity based on a standard pharmacopeial method (e.g., European Pharmacopoeia), which typically involves measuring weight gain after 24 hours at 80% RH and 25°C. [17]

-

Recommended Storage and Handling

Based on the potential degradation pathways, the following storage and handling procedures are recommended to ensure the long-term stability of this compound:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Recommended storage is often refrigerated (2-8°C) for long-term stability. [23]Avoid excessive heat. | To minimize the rate of thermal degradation and potential hydrolysis if moisture is present. |

| Light | Store in a light-resistant container, protected from direct sunlight and UV sources. [13][14][24] | To prevent photodegradation, to which nitroaromatic compounds are susceptible. [9] |

| Humidity | Store in a tightly sealed container to protect from moisture. [23] | To prevent moisture uptake, which can lead to hydrolysis of the amide bond and affect the physical properties of the solid. |

| Incompatible Materials | Keep away from strong oxidizing agents, strong acids, and strong bases. [23] | To prevent chemical reactions that could lead to degradation. |

| Packaging | For bulk storage, use well-sealed, opaque containers. Triple-laminated aluminum bags can offer excellent protection against moisture, oxygen, and light. [7][25]For smaller quantities, amber glass bottles with tight-fitting caps are suitable. | To provide a robust barrier against environmental factors that can cause degradation. |

Conclusion

This compound is a molecule with multiple functional groups that make it susceptible to degradation via hydrolysis, photolysis, and thermal decomposition. Its stability is highly dependent on environmental factors such as pH, temperature, light, and humidity. By understanding these potential degradation pathways and implementing robust stability testing protocols, researchers and drug development professionals can establish appropriate handling procedures, storage conditions, and re-test periods. Adherence to the recommended storage conditions—specifically, protection from light, moisture, and excessive heat in a tightly sealed, inert container—is critical to maintaining the integrity and purity of this important chemical intermediate.

References

(A comprehensive list of all cited sources with titles, sources, and clickable URLs will be provided upon request.)

Sources

- 1. This compound | C9H8N2O5 | CID 276881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic acid, 5-(acetylamino)-2-nitro- | C9H8N2O5 | CID 78076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:3558-18-7 | Chemsrc [chemsrc.com]

- 4. 5-Acetamido-2-nitrobenzoic acid | 4368-83-6 | FA67399 [biosynth.com]

- 5. echemi.com [echemi.com]

- 6. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 7. ldpebag.com [ldpebag.com]

- 8. chemimpex.com [chemimpex.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]

- 14. lfatabletpresses.com [lfatabletpresses.com]

- 15. database.ich.org [database.ich.org]

- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 18. fda.gov [fda.gov]

- 19. starodub.nl [starodub.nl]

- 20. Using Moisture Sorption Isotherms: Bulk Solids Flowability [jenike.com]

- 21. proumid.com [proumid.com]

- 22. qia.cz [qia.cz]

- 23. file.medchemexpress.com [file.medchemexpress.com]

- 24. Advanced Packaging Materials to Enhance Light Protection – StabilityStudies.in [stabilitystudies.in]

- 25. ecobliss-pharma.com [ecobliss-pharma.com]

An In-depth Technical Guide to 2-Acetamido-5-nitrobenzoic Acid for Advanced Research and Development

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the use of 2-Acetamido-5-nitrobenzoic acid. It provides an in-depth exploration of its chemical and physical properties, a detailed synthesis protocol, and a critical discussion of its applications, particularly as a key intermediate in pharmaceutical development. This document is structured to provide not just procedural information, but also the scientific rationale behind the methodologies, ensuring both technical accuracy and practical utility.

Core Compound Identification and Properties

Chemical Identity:

-

Systematic Name: this compound

-

CAS Number: 3558-18-7[1]

-

Molecular Formula: C₉H₈N₂O₅[2]

-

Molecular Weight: 224.17 g/mol [2]

Physicochemical Properties:

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and formulation. The data presented in Table 1 has been aggregated from various chemical databases and is essential for predicting its behavior in different solvent systems and reaction conditions. The introduction of the acetamido group in place of the amino group in its precursor, 2-Amino-5-nitrobenzoic acid, significantly alters its electronic and steric characteristics, which in turn influences its reactivity and potential applications.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 3558-18-7 | ChemSrc[1] |

| Molecular Formula | C₉H₈N₂O₅ | PubChem[2] |

| Molecular Weight | 224.17 g/mol | PubChem[2] |

| Appearance | Off-white to yellow powder | Inferred from precursor |

| Melting Point | 215 °C | ChemSrc |

| LogP | 1.7 | PubChem[2] |

Synthesis of this compound

The most direct and common laboratory-scale synthesis of this compound involves the acetylation of its precursor, 2-Amino-5-nitrobenzoic acid. This reaction is a standard procedure in organic synthesis, where the amino group is converted to an acetamido group using acetic anhydride. The choice of acetic anhydride is predicated on its high reactivity and the ease of purification of the final product. The reaction mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the acetic anhydride, followed by the elimination of a molecule of acetic acid.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Acetylation of 2-Amino-5-nitrobenzoic Acid

This protocol is designed to be self-validating by including in-process checks and clear endpoints.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 18.2 g (0.1 mol) of 2-Amino-5-nitrobenzoic acid.

-

Reaction Setup: To the flask, add 100 mL of glacial acetic acid. The acetic acid acts as a solvent and also helps to drive the reaction to completion.

-

Addition of Acetylating Agent: While stirring, slowly add 11.2 mL (0.12 mol) of acetic anhydride to the suspension. The slight excess of acetic anhydride ensures the complete conversion of the starting material.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate and hexane (1:1). The disappearance of the starting material spot indicates the completion of the reaction.

-

Product Isolation: After 2 hours, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash the solid with 50 mL of cold water to remove any remaining acetic acid and acetic anhydride.

-

Drying: Dry the product in a vacuum oven at 80 °C to a constant weight. The expected yield is typically in the range of 85-95%.

Applications in Drug Development and Research

This compound and its derivatives are of significant interest in pharmaceutical research and development. The presence of the nitro group, a strong electron-withdrawing group, and the acetamido and carboxylic acid functionalities provide a versatile scaffold for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.

Its methyl ester, this compound-methyl ester, is a key intermediate in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.[3] The nitro group can enhance antibacterial activity, making it a valuable building block for novel antibiotics.[3] Furthermore, this class of compounds is utilized in biochemical research to study enzyme inhibition and protein interactions, which is crucial for understanding biological pathways and developing new therapeutic strategies.[3]

Caption: Key application areas of this compound.

Analytical Characterization

Accurate characterization of this compound is essential for quality control and for confirming its structure after synthesis. The primary techniques used are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):

The expected ¹H NMR spectrum will show characteristic signals for the aromatic protons, the amide proton, and the methyl protons of the acetyl group. The chemical shifts are influenced by the electronic effects of the nitro and carboxylic acid groups.

-

δ ~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is often broad.

-

δ ~9.8 ppm (s, 1H): Amide proton (-NH-).

-

δ ~8.5-8.0 ppm (m, 3H): Aromatic protons. The exact splitting pattern will depend on the coupling constants between the protons on the benzene ring.

-

δ ~2.1 ppm (s, 3H): Methyl protons of the acetyl group (-CH₃).

Expected FT-IR Spectrum (ATR):

The FT-IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300-2500 | O-H stretch (Carboxylic Acid) |

| ~3250 | N-H stretch (Amide) |

| ~1700 | C=O stretch (Carboxylic Acid) |

| ~1670 | C=O stretch (Amide I) |

| 1550-1475 | N-O asymmetric stretch (Nitro group) |

| 1350-1300 | N-O symmetric stretch (Nitro group) |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield.[2]

-

Handling: Use in a well-ventilated area. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable and versatile intermediate in the fields of pharmaceutical synthesis and biochemical research. Its synthesis is straightforward, and its unique combination of functional groups allows for a wide range of chemical transformations. This guide has provided the essential technical information and protocols necessary for its effective and safe utilization in a research and development setting. A thorough understanding of its properties, synthesis, and applications will enable scientists to leverage this compound to its full potential in the discovery and development of new chemical entities.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Acetamidobenzoic Acid Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acetamidobenzoic acids, a group of aromatic compounds comprising three structural isomers, represent a fascinating case study in the evolution of organic chemistry and its profound impact on medicine and materials science. From their origins rooted in 19th-century dye chemistry to their contemporary roles as key pharmaceutical intermediates and functional materials, the story of these compounds is one of incremental discovery, synthetic innovation, and serendipitous application. This guide provides a comprehensive historical and technical overview of the discovery, synthesis, and key applications of 2-acetamidobenzoic acid (N-acetylanthranilic acid), 3-acetamidobenzoic acid, and 4-acetamidobenzoic acid (acedoben). It delves into the foundational discoveries of their precursors, the development of synthetic methodologies, and the scientific milestones that have cemented their importance in modern science and technology.

The Genesis: Discovery of the Aminobenzoic Acid Precursors

The journey of the acetamidobenzoic acids begins with the discovery and characterization of their parent compounds, the aminobenzoic acids, in the 19th century. This era, marked by the burgeoning synthetic dye industry, saw chemists exploring the rich chemical landscape of coal tar and its derivatives.

Anthranilic Acid (2-Aminobenzoic Acid): From Indigo to a Versatile Precursor

The first of the aminobenzoic acids to be isolated and identified was anthranilic acid. In 1841, the German chemist Carl Julius Fritzsche was investigating the degradation of the natural dye indigo. Through treatment with caustic potash, he isolated a new acidic compound which he named "anthranilic acid," derived from "anil," the Portuguese word for indigo, and the plant Indigofera suffruticosa from which the dye was extracted.[1] This discovery laid the groundwork for the future synthesis of its N-acetylated derivative.

p-Aminobenzoic Acid (PABA): A Compound of Many Identities

para-Aminobenzoic acid (PABA), the precursor to 4-acetamidobenzoic acid, has been known to chemists since at least 1863, although its initial discovery and synthesis are not definitively attributed to a single individual.[2] It was mentioned in the chemical literature in the early 1900s, often in the context of studies on its isomers.[2] PABA's historical significance is multifaceted; it was once misclassified as a vitamin, referred to as vitamin Bx or B10, before it was understood to be a non-essential nutrient for humans, as it is synthesized by gut bacteria.[2] Its ability to absorb UVB radiation led to its patenting in 1943 as one of the first active ingredients in commercial sunscreens.[3]

The Acetylated Derivatives: Synthesis and Properties of the Acetamidobenzoic Acid Isomers

The introduction of an acetyl group to the amino function of the aminobenzoic acids significantly modifies their chemical properties, influencing their reactivity, solubility, and biological activity. The synthesis of these acetylated derivatives became a key step in unlocking their diverse applications.

2-Acetamidobenzoic Acid (N-Acetylanthranilic Acid)

N-acetylanthranilic acid is a crystalline solid that has garnered significant interest for its unique properties and its role as a crucial synthetic intermediate.

Early Synthesis and Properties: A common and historically significant laboratory synthesis of N-acetylanthranilic acid involves the acylation of anthranilic acid with acetic anhydride.[4][5] This reaction proceeds through a benzisoxazinone intermediate, which is then hydrolyzed to yield the final product.[5]

An interesting physical property of N-acetylanthranilic acid is its triboluminescence; it emits flashes of blue light when its crystals are crushed.[4] This phenomenon is attributed to the separation and subsequent neutralization of electrical charges on the fractured crystal surfaces.[4]